

A Comprehensive Technical Guide to the Physical and Chemical Properties of **cis-Myrtanol**

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *cis-Myrtanol*

Cat. No.: B097129

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Myrtanol is a bicyclic monoterpenoid alcohol that has garnered interest in the scientific community for its potential applications in the pharmaceutical and fragrance industries. As a naturally occurring compound found in various essential oils, its stereospecific structure contributes to its unique biological activities and chemical characteristics. This technical guide provides an in-depth overview of the physical and chemical properties of **cis-Myrtanol**, complete with experimental methodologies and graphical representations of key processes to support research and development efforts.

Physicochemical Properties

The distinct stereochemistry of **cis-Myrtanol** influences its physical and chemical behavior. A summary of its key quantitative properties is presented in Table 1 for easy reference and comparison.

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₁₈ O	[1] [2] [3]
Molecular Weight	154.25 g/mol	[1] [2] [4]
IUPAC Name	(¹ S, ² R, ⁵ S)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl)methanol	[1]
CAS Number	51152-12-6	[2] [4]
Appearance	White to pale yellow solid (estimated)	[5]
Boiling Point	127 °C at 22 mmHg 219-220 °C at 760 mmHg	[4] [5]
Melting Point	77.00 °C at 760.00 mm Hg	[5]
Density	0.977 g/mL at 20 °C	[4]
Flash Point	68 °C (154.4 °F)	[4]
Refractive Index	n _{20/D} 1.492	[2] [6]
Solubility	Soluble in alcohol, ethanol, and chloroform. Water solubility: 287.8 mg/L at 25 °C (estimated) [5] , 426.9 mg/L (calculated) [6]	[5] [6]
LogP (Octanol/Water Partition Coefficient)	2.051 - 2.5	[1] [2]
Vapor Pressure	0.0249 mmHg at 25 °C	[2]

Spectral Data

Spectroscopic analysis is crucial for the structural elucidation and identification of **cis-Myrtanol**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ^1H and ^{13}C NMR spectra are available for **cis-Myrtanol**, providing detailed information about its carbon-hydrogen framework.[1]
- Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) data is available, indicating a molecular weight of 154.[1]
- Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy reveals characteristic absorption bands for the hydroxyl functional group.[1][6]

Experimental Protocols

Detailed methodologies are essential for the replication of scientific findings. The following sections outline key experimental procedures related to **cis-Myrtanol**.

Synthesis of (-)-**cis-Myrtanol** via Hydroboration of (-)- β -Pinene

A common and efficient method for the synthesis of (-)-**cis-Myrtanol** is the hydroboration-oxidation of (-)- β -pinene.[7]

Materials:

- (-)- β -Pinene
- Borane-1,4-thioxane complex
- Pentane
- Ethanol
- 3 M Sodium hydroxide solution
- 30% Hydrogen peroxide solution
- Ether
- Anhydrous potassium carbonate

- Ice

Procedure:

- In a round-bottom flask under a nitrogen atmosphere, a well-stirred mixture of borane-1,4-thioxane and pentane is prepared at room temperature.
- (-)- β -Pinene is added dropwise to the mixture. The solution is allowed to stand for 15 minutes to ensure the completion of the hydroboration reaction.
- Ethanol is then added, followed by the cautious addition of 3 M sodium hydroxide.
- The reaction flask is immersed in a cooling bath, and 30% aqueous hydrogen peroxide is added dropwise, maintaining the reaction temperature below 35 °C. The mixture is then heated under gentle reflux for 1 hour.
- After cooling, the reaction mixture is poured into ice-water and extracted with ether.
- The ethereal layer is thoroughly washed with water and a saturated brine solution.
- The organic layer is dried over anhydrous potassium carbonate, filtered, and the solvent is removed under reduced pressure.
- The crude product is purified by vacuum distillation to yield pure (-)-**cis-Myrtanol**.^[7]

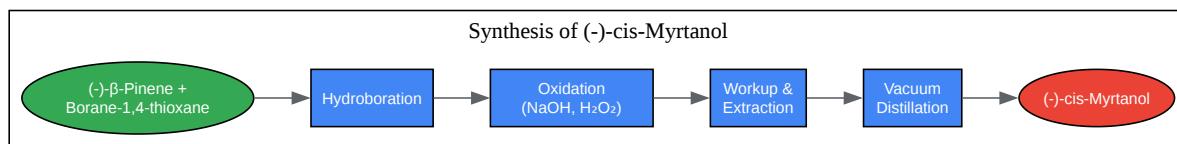
Determination of Physical Properties

Standard laboratory techniques are employed to determine the physicochemical properties of terpenoids like **cis-Myrtanol**.

- Boiling Point: The boiling point is determined by distillation at a specific pressure, often under vacuum for high-boiling compounds to prevent decomposition. The temperature at which the liquid and vapor phases are in equilibrium is recorded as the boiling point.^[8]
- Melting Point: The melting point of solid **cis-Myrtanol** can be determined using a melting point apparatus. A small, powdered sample is heated in a capillary tube, and the temperature range over which the solid melts is observed.^[5]

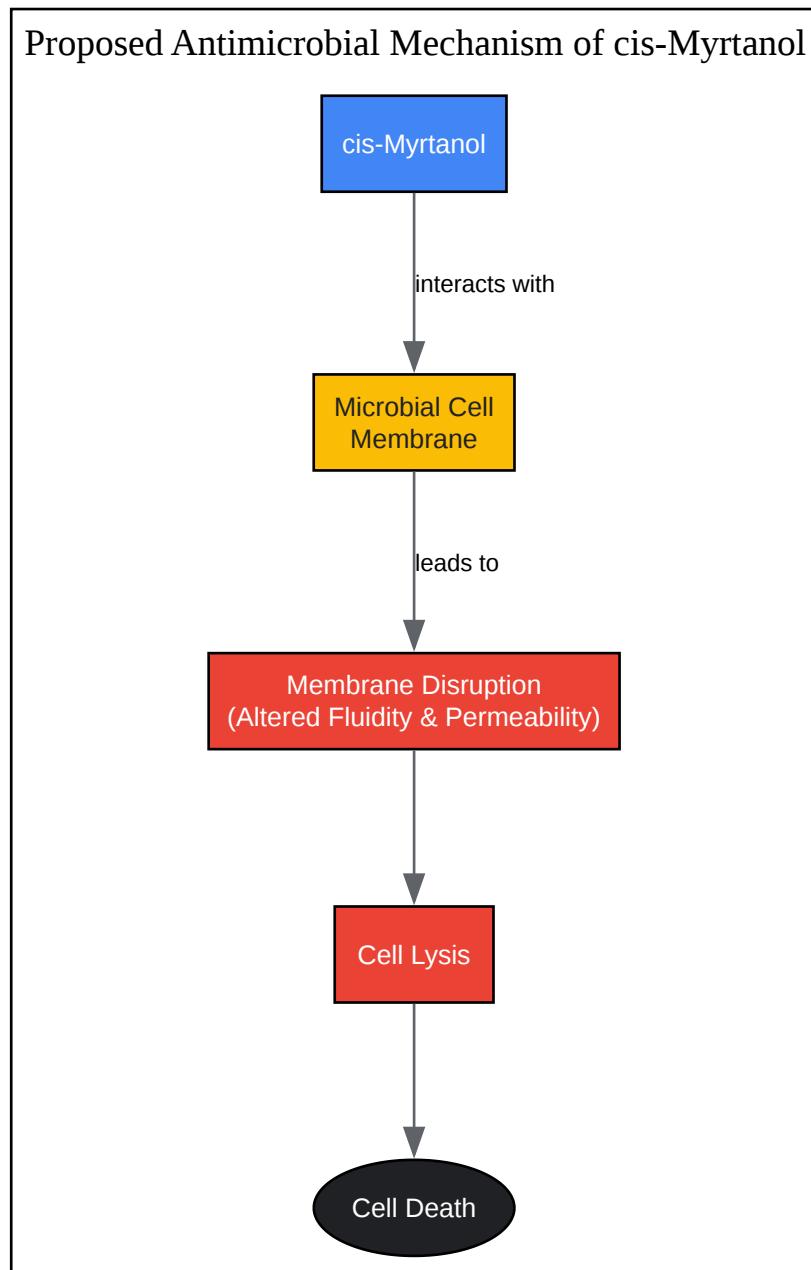
- Density: The density is measured using a pycnometer. The mass of a known volume of the substance is determined at a specific temperature, typically 20 °C.[8]
- Refractive Index: A refractometer is used to measure the refractive index, which is a measure of how light bends as it passes through the substance. This is typically done at 20 °C using the sodium D-line (589 nm).[8]
- Solubility: The solubility in various solvents is determined by adding the solute to the solvent until saturation is reached at a specific temperature. For water solubility, techniques like the shake-flask method followed by quantification using gas chromatography can be employed. [9]

Biological Activity and Mechanism of Action


cis-Myrtanol has demonstrated notable biological activity, particularly as an antimicrobial agent.

Antimicrobial Activity

Studies have shown that **cis-Myrtanol** is effective against a range of bacteria and fungi, including *Staphylococcus aureus*, *Escherichia coli*, and *Candida albicans*.[6] The proposed mechanism of its antimicrobial action involves the disruption of microbial cell membranes, which leads to cell lysis and ultimately, cell death.[6] This lipophilic nature of monoterpenoids allows them to partition into the cell membrane, altering its fluidity and permeability.


Visualizations

The following diagrams illustrate key processes related to **cis-Myrtanol**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of (-)-**cis**-Myrtanol.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (-)-cis-Myrtanol | C10H18O | CID 11084102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (-)-cis-Myrtanol | lookchem [lookchem.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. chemicalpoint.eu [chemicalpoint.eu]
- 5. myrtanol, 514-99-8 [thegoodsentscompany.com]
- 6. Buy (-)-cis-Myrtanol | 51152-12-6 [smolecule.com]
- 7. prepchem.com [prepchem.com]
- 8. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 9. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Physical and Chemical Properties of cis-Myrtanol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b097129#physical-and-chemical-properties-of-cis-myrtanol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com